

Application Notes and Protocols: Lewis Acid Catalysts for the Fries Rearrangement

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Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful tool in organic synthesis for the preparation of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This reaction involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[1] The choice of Lewis acid catalyst and reaction conditions plays a crucial role in the overall yield and the regioselectivity of the rearrangement.

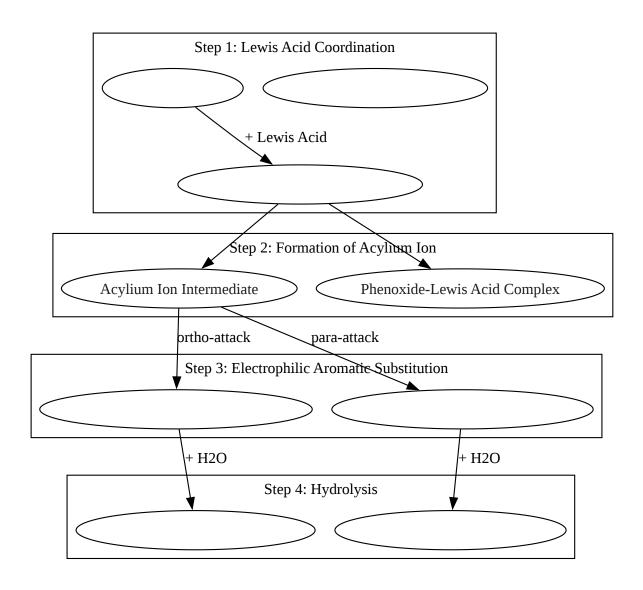
Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement

The generally accepted mechanism for the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, facilitating its cleavage from the phenoxy group to form an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions through an electrophilic aromatic substitution reaction. Subsequent hydrolysis liberates the hydroxyaryl ketone and regenerates the Lewis acid catalyst.[1][2]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control), which is often stabilized by chelation with the Lewis acid.[1][3] The polarity of the solvent also plays a



role, with non-polar solvents favoring the ortho product and polar solvents favoring the para product.[1]



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Data Presentation: Comparison of Lewis Acid Catalysts



The efficiency of a Lewis acid catalyst in the Fries rearrangement is evaluated based on the conversion of the starting ester and the yields of the ortho and para products. The following tables summarize the performance of various Lewis acids in the rearrangement of phenyl acetate, a common model substrate. It is important to note that reaction conditions can significantly influence the outcome, and direct comparison should be made with caution when data is compiled from different sources.

Table 1: Fries Rearrangement of Phenyl Acetate with Common Lewis Acids

| Lewis Acid | Molar Ratio (Cataly st:Sub strate) | Solven t | Tempe rature (°C) | Time (h) | Conve rsion (%) | Ortho- Produ ct Yield (%) | Para- Produ ct Yield (%) | Refere nce |
|---------------------|--|---------------------------|-------------------------|----------------------|-----------------------|---------------------------------------|--------------------------------------|---------------|
| AlCl₃ | 1.1 : 1 | None | 160- 165 | 1 | ~95 | ~65 | ~30 | [3] |
| AlCl3 | 1.5 : 1 | Monoch loroben zene | 120 | 4 | >95 | Varies with temp. | Varies with temp. | [2] |
| BF ₃ ·OE | Not specifie d | Not specifie d | Not specifie d | Not specifie d | - | - | - | [4] |
| TiCl ₄ | Not specifie d | Not specifie d | Not specifie d | Not specifie d | - | - | - | [5] |
| SnCl ₄ | Not specifie d | Dichlor ometha ne | Not specifie d | Not specifie d | - | - | - | [5] |

Note: Quantitative data for a direct comparison of BF₃·OEt₂, TiCl₄, and SnCl₄ under identical conditions to AlCl₃ for phenyl acetate rearrangement is not readily available in a single source. These catalysts are known to be effective for the Fries rearrangement, but their efficiency varies depending on the substrate and reaction conditions.



Table 2: Performance of Other Catalytic Systems in the Fries Rearrangement of Aryl Esters

| Catalyst | Substra te | Solvent | Temper ature (°C) | Time | Product (s) | Yield (%) | Referen ce |
|-------------------------------------|---------------------------|----------|--------------------------------|--------|---|----------------|---------------|
| Bismuth Triflate (10 mol%) | Phenyl acetate | None | 100 | 24 h | 2- Hydroxya cetophen one / 4- Hydroxya cetophen one | 41 / 23 | [6] |
| p- Toluene Sulfonic Acid | Phenyl acetate | None | 90-160 | 30 min | 2- Hydroxya cetophen one | ~70 | [7] |
| Zinc Powder | Acetylate d Phenols | DMF | Microwav e/Conven tional | Varies | Single isomers | Good yields | [5] |
| Zeolites (e.g., H- BEA) | p-Tolyl acetate | n-decane | 150 | 6 h | 2- Hydroxy- 5- methylac etopheno ne | ~20 | [8] |

Experimental Protocols

The following are representative experimental protocols for the Fries rearrangement using a common Lewis acid catalyst.

Protocol 1: Aluminum Chloride Catalyzed Fries Rearrangement of Phenyl Acetate

This protocol is a general guideline for the synthesis of hydroxyacetophenones from phenyl acetate using aluminum chloride.



Materials:

- Phenyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- Nitrobenzene (or other suitable solvent)
- Ice
- Concentrated hydrochloric acid (HCl)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 equivalents).
- · Add nitrobenzene as a solvent.
- To this suspension, add phenyl acetate (1 equivalent) dropwise with stirring.
- After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60°C for predominantly para-product or 160°C for predominantly ortho-product) and maintain for the specified time (e.g., 1-4 hours).[3]

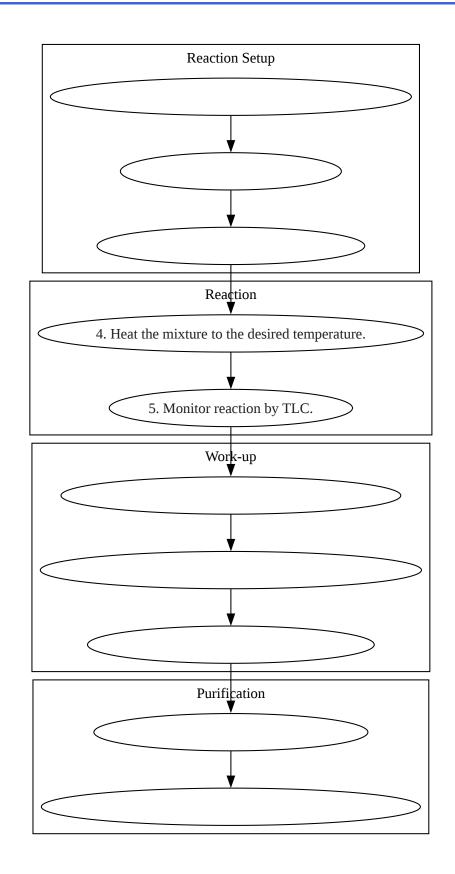
Methodological & Application





- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
- The crude product can be purified by column chromatography, recrystallization, or distillation to separate the ortho and para isomers.





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Applications in Drug Development

The hydroxyaryl ketones produced through the Fries rearrangement are key building blocks for a variety of pharmaceuticals. For instance, p-hydroxyacetophenone is a precursor in the synthesis of paracetamol, a widely used analgesic and antipyretic.[9] The reaction is also employed in the synthesis of various flavonoids, which exhibit a broad range of biological activities. The ability to selectively introduce an acyl group onto a phenolic ring makes the Fries rearrangement a valuable transformation in the design and synthesis of new drug candidates.

Alternative and Greener Catalysts

Due to the often harsh conditions and the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, there is a growing interest in developing more environmentally friendly catalytic systems.[5] Solid acid catalysts, such as zeolites and sulfated zirconia, have shown promise in promoting the Fries rearrangement.[8] These catalysts offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For example, p-toluenesulfonic acid has been used as a biodegradable and efficient catalyst for the solvent-free synthesis of p-hydroxyacetophenone.[10] Metal triflates, such as bismuth triflate, have also emerged as effective catalysts that can be used in catalytic amounts.[6]

In conclusion, the Lewis acid-catalyzed Fries rearrangement remains a cornerstone reaction in organic synthesis for the preparation of valuable hydroxyaryl ketones. Understanding the role of the Lewis acid catalyst and the influence of reaction parameters is essential for achieving high yields and desired regioselectivity. The ongoing development of more sustainable and efficient catalytic systems continues to enhance the utility of this important transformation in both academic research and industrial applications.

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